molecular formula C17H11IN2O3 B5161606 5-(2-iodobenzylidene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione

5-(2-iodobenzylidene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione

Cat. No.: B5161606
M. Wt: 418.18 g/mol
InChI Key: AMRXBWWQWDKVLE-RAXLEYEMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2-iodobenzylidene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is also known as IBPP and has a molecular formula of C17H10IN3O2.

Mechanism of Action

The mechanism of action of IBPP is not fully understood. However, it has been suggested that IBPP may exert its anticancer activity through the inhibition of topoisomerase II, an enzyme that is essential for DNA replication and cell division. IBPP has also been found to induce apoptosis, a process of programmed cell death, in cancer cells. The antibacterial activity of IBPP may be due to its ability to disrupt bacterial cell membranes.
Biochemical and Physiological Effects:
IBPP has been found to have low toxicity in animal models. However, its long-term effects on human health are not known. IBPP has been found to induce oxidative stress in cancer cells, which may contribute to its anticancer activity. Additionally, IBPP has been found to reduce the levels of pro-inflammatory cytokines in animal models of inflammatory bowel disease.

Advantages and Limitations for Lab Experiments

IBPP has several advantages for lab experiments. It is relatively easy to synthesize and has been found to have low toxicity in animal models. Additionally, IBPP has been found to exhibit potent anticancer and antibacterial activities. However, IBPP has some limitations for lab experiments. Its mechanism of action is not fully understood, and its long-term effects on human health are not known.

Future Directions

There are several future directions for IBPP research. One area of research is to further elucidate its mechanism of action. Understanding the molecular targets of IBPP may lead to the development of more potent and selective anticancer and antibacterial agents. Additionally, future research may focus on the development of IBPP derivatives with improved pharmacokinetic properties. Another area of research is to investigate the potential of IBPP as a therapeutic agent for other diseases, such as neurodegenerative diseases. Overall, IBPP has shown great potential in scientific research, and further studies are warranted to fully explore its therapeutic applications.
In conclusion, 5-(2-iodobenzylidene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It has been found to exhibit anticancer, antimicrobial, and anti-inflammatory activities. IBPP has several advantages for lab experiments, such as its ease of synthesis and low toxicity. However, its long-term effects on human health are not known, and its mechanism of action is not fully understood. Future research may focus on elucidating its mechanism of action, developing IBPP derivatives with improved pharmacokinetic properties, and investigating its potential as a therapeutic agent for other diseases.

Synthesis Methods

The synthesis of IBPP involves the reaction of 2-iodobenzaldehyde and barbituric acid in the presence of a base catalyst. The reaction proceeds through an aldol condensation mechanism to form the final product. The yield of IBPP is dependent on the reaction conditions, such as the choice of solvent, temperature, and reaction time.

Scientific Research Applications

IBPP has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer, antimicrobial, and anti-inflammatory activities. IBPP has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been found to have antibacterial activity against gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. Additionally, IBPP has been found to reduce inflammation in animal models of inflammatory bowel disease.

Properties

IUPAC Name

(5Z)-5-[(2-iodophenyl)methylidene]-1-phenyl-1,3-diazinane-2,4,6-trione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11IN2O3/c18-14-9-5-4-6-11(14)10-13-15(21)19-17(23)20(16(13)22)12-7-2-1-3-8-12/h1-10H,(H,19,21,23)/b13-10-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMRXBWWQWDKVLE-RAXLEYEMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CC=C3I)C(=O)NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC=CC=C3I)/C(=O)NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11IN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.